DL-Homocystine-3,3,3',3',4,4,4',4'-d8

Vue d'ensemble

Description

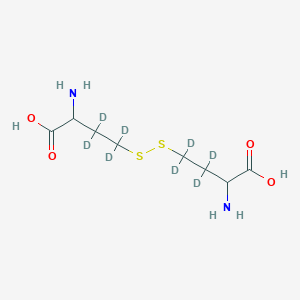

DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8: is a deuterium-labeled form of DL-Homocystine. DL-Homocystine is a disulfide derivative of homocysteine, which is an amino acid that plays a significant role in various biological processes. The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 involves the incorporation of deuterium atoms into the homocystine molecule. This can be achieved through the use of deuterated reagents and solvents during the synthesis process. The general synthetic route includes the following steps:

Synthesis of Deuterated Homocysteine: Deuterated homocysteine can be synthesized by using deuterated water (D2O) and deuterated hydrogen gas (D2) in the presence of a suitable catalyst.

Oxidation to Form DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8: The deuterated homocysteine is then oxidized to form the disulfide bond, resulting in DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8

Industrial Production Methods

Industrial production of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Reaction Types

DL-Homocystine-3,3,3',3',4,4,4',4'-d8 participates in three primary reaction types:

1.1 Reduction

The disulfide bond (S–S) is reduced to sulfhydryl (–SH) groups, forming deuterated homocysteine (Hcy-d4). This reaction is foundational for studying homocysteine metabolism and analytical sample preparation .

1.2 Oxidation

The compound can undergo further oxidation to sulfoxides (–SO–) or sulfones (–SO₂–), though these pathways are less commonly utilized in research .

1.3 Substitution

Amino (–NH₂) and carboxyl (–COOH) groups enable nucleophilic or electrophilic substitutions, facilitating derivative synthesis for structural or functional studies .

Reagents and Conditions

Reaction outcomes depend on reagent selection and experimental parameters:

Reduction Products

- Deuterated Homocysteine (Hcy-d4) : Primary product used as an internal standard in LC-MS for homocysteine quantification .

- Byproducts : Trace amounts of cysteine derivatives due to disulfide exchange .

Oxidation Products

- Sulfoxides : Dominant under mild oxidative conditions .

- Sulfones : Observed with prolonged exposure to strong oxidizers .

Substitution Derivatives

- Acetylated Amino Group : Enhances solubility for chromatographic separation .

- Methyl Esters : Facilitates mass spectrometry detection via improved ionization .

Isotopic Effects on Reactivity

Deuterium labeling at positions 3,3,3',3',4,4,4',4' introduces kinetic isotope effects (KIEs):

- Reduction : Slight rate reduction (~10–15%) compared to non-deuterated homocystine due to C–D bond strength .

- Oxidation : Minimal isotopic impact on reaction pathways .

LC-MS Quantification

Reduction with DTT is critical for homocysteine analysis in biological matrices. Hcy-d4 serves as a stable isotope internal standard, enabling precise quantification via mass shift (Δm/z = +4) .

Metabolic Tracing

Deuterated homocystine tracks sulfur amino acid flux in the methionine cycle, elucidating hyperhomocysteinemia mechanisms in cardiovascular diseases .

Applications De Recherche Scientifique

Metabolic Studies

DL-Homocystine-3,3,3',3',4,4,4',4'-d8 is extensively used to investigate the metabolic pathways involving homocysteine. Its deuterium labeling enables researchers to trace metabolic processes with high precision. This application is crucial for understanding the biochemical roles of homocysteine in metabolism and its impact on health.

Pharmacokinetics

The compound plays a significant role in pharmacokinetic studies where it aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of homocysteine-related compounds. The unique isotopic labeling allows for detailed insights into how drugs interact with biological systems.

Drug Development

In drug development, this compound serves as a tracer for evaluating the effectiveness and safety of new pharmaceuticals targeting homocysteine pathways. Its ability to provide clear data on drug behavior in biological systems makes it invaluable during the early stages of drug formulation.

Biological Research

This compound is also instrumental in biological research focusing on the implications of homocysteine levels in various diseases such as cardiovascular disorders and neurological conditions. By studying its effects in cellular models or animal studies, researchers can elucidate the pathological roles of homocysteine.

Case Study 1: Metabolic Pathway Analysis

A study utilizing this compound demonstrated its effectiveness in tracing the methionine cycle in human subjects. Researchers found that elevated levels of homocysteine could be linked to metabolic dysfunctions associated with cardiovascular diseases.

Case Study 2: Drug Interaction Studies

In another investigation focusing on drug interactions with homocysteine metabolism, this compound was used to assess how various pharmaceutical agents could alter homocysteine levels and related metabolic pathways. The findings provided insights into potential therapeutic strategies for managing elevated homocysteine levels.

Mécanisme D'action

The mechanism of action of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 involves its interaction with various enzymes and proteins in the body. The deuterium labeling allows for detailed study of these interactions. The compound primarily targets enzymes involved in the metabolism of homocysteine, such as cystathionine beta-synthase and methionine synthase. These interactions help in understanding the role of homocysteine in various biological processes and diseases .

Comparaison Avec Des Composés Similaires

DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

DL-Homocystine: The non-deuterated form of the compound.

L-Homocystine: The L-isomer of homocystine.

DL-Homocysteine: The reduced form of homocystine without the disulfide bond

The deuterium labeling in DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 provides enhanced stability and allows for more precise tracking in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research .

Activité Biologique

DL-Homocystine-3,3,3',3',4,4,4',4'-d8 is a stable isotope-labeled compound derived from homocystine, a sulfur-containing amino acid. Its empirical formula is C₈D₈H₈N₂O₄S₂, with a molecular weight of 276.40 g/mol. The presence of deuterium atoms enhances its utility in various biochemical studies, particularly in metabolic research involving sulfur amino acids.

Biological Significance

Homocystine is formed from two homocysteine molecules linked by a disulfide bond. It plays a crucial role in several biological processes, including:

- Metabolism of sulfur-containing amino acids : Homocystine is involved in the transsulfuration pathway, which is essential for synthesizing cysteine from methionine.

- Cellular signaling : Homocystine and its derivatives can influence cellular signaling pathways related to oxidative stress and inflammation.

- Disease associations : Elevated levels of homocysteine are linked to cardiovascular diseases and neurodegenerative disorders.

Applications in Research

This compound is utilized in various research applications due to its isotopic labeling:

- Metabolomics : It aids in tracing metabolic pathways and understanding the dynamics of sulfur metabolism.

- Proteomics : Used as a standard in mass spectrometry for quantifying proteins involved in amino acid metabolism.

- NMR Spectroscopy : Facilitates the study of molecular interactions and dynamics within biological systems.

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound and its related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| DL-Homocystine | C₈H₁₆N₂O₄S₂ | Non-labeled form; involved in metabolic pathways | Standard form without deuterium |

| Cysteine | C₃H₇N₁O₂S | Contains a thiol group; precursor to homocysteine | Shorter chain; essential amino acid |

| Cystathionine | C₆H₁₂N₂O₂S | Intermediate in cysteine biosynthesis | Involves additional carbon atoms |

Study on Metabolic Pathways

A study investigated the role of this compound in metabolic pathways involving sulfur amino acids. Researchers used mass spectrometry to trace the incorporation of deuterium into metabolic products. The findings indicated that this compound significantly enhances the understanding of homocysteine metabolism and its implications for cardiovascular health .

Pharmacokinetics Research

Another research focused on the pharmacokinetics of this compound. This study analyzed its absorption, distribution, metabolism, and excretion (ADME) properties. Results showed that the isotopic labeling allows for precise tracking of metabolic processes involving homocysteine derivatives .

Implications for Disease Research

Research has also highlighted the potential implications of this compound in understanding diseases linked to elevated homocysteine levels. The compound's unique properties facilitate investigations into its role as a biomarker for cardiovascular diseases and neurodegenerative conditions .

Propriétés

IUPAC Name |

2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108641-82-3 | |

| Record name | DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 used as an internal standard in this research?

A1: DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 is a stable isotope-labeled analog of homocystine, which is the oxidized dimer of homocysteine. Using a stable isotope-labeled internal standard is a common practice in mass spectrometry analysis. It helps to correct for variations during sample preparation and ionization, leading to more accurate and reliable quantification of the target analyte, in this case, homocysteine [].

Q2: What is the analytical method described in the research for quantifying aminothiols in cereal products?

A2: The research utilized a Liquid Chromatography Orbitrap Mass Spectrometry method. This involves derivatizing the aminothiols (cysteine, homocysteine, and glutathione) with N-(2-acridonyl)maleimide before analysis. The Orbitrap mass spectrometer provides high-resolution accurate mass measurements of the derivatized compounds. The use of DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 as an internal standard allows for precise quantification of these aminothiols in various cereal products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.